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Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzotrifluoride

Cat. No.: B1329863

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

Abstract

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene is a highly versatile fluorinated aromatic
compound that serves as a critical building block in modern synthetic chemistry. Its unique
substitution pattern, featuring a reactive bromine atom alongside electron-withdrawing fluorine
and trifluoromethyl groups, makes it an invaluable intermediate for the synthesis of complex
molecules. This guide provides a comprehensive overview of its chemical properties, synthesis,
and reactivity. Furthermore, it explores its applications in drug development and materials
science, offering detailed experimental protocols and visual diagrams to support researchers,
scientists, and drug development professionals in leveraging this compound for advanced
research and development projects.

Chemical Identity and Properties

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, also known by synonyms such as 4-Bromo-3-
fluorobenzotrifluoride, is a key organofluorine intermediate.[1][2] The presence of the
trifluoromethyl (-CF3) group significantly influences its chemical properties, contributing to
increased lipophilicity and metabolic stability in derivative compounds, which are highly
desirable traits in pharmaceutical design.[1][3]

Chemical Identifiers
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The fundamental identifiers for this compound are summarized below.

Identifier Value
IUPAC Name 1-bromo-2-fluoro-4-(trifluoromethyl)benzene[4]
4-Bromo-3-fluorobenzotrifluoride, 4-Bromo-
Synonyms
a,0,0,3-tetrafluorotoluene[1][2]
CAS Number 40161-54-4[1][2][4]
Molecular Formula C7H3Brr4[1]
inChi 1S/C7H3BrF4/c8-5-2-1-4(3-
n
6(5)9)7(10,11,12)/h1-3H[4]
InChlKey XCTQZIUCYJIVRLI-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical characteristics of the compound are detailed in the following table. It
exists as a colorless to light yellow liquid under standard conditions.[1][4]

Property Value

Molecular Weight 243.00 g/mol [1]

Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 154-155 °CJ[5][6][7]

Density 1.72 g/lcm3[1][5][6][7]

Refractive Index n20/D 1.46[1][2]

Storage Temperature Room Temperature, Sealed in Dry[4][5][7]

Safety and Handling

This compound is associated with several hazard classifications and should be handled with
appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Safety Information Codes and Statements

Signal Word Warning[4]

H302 (Harmful if swallowed), H315 (Causes
skin irritation), H319 (Causes serious eye
irritation), H332 (Harmful if inhaled), H335 (May

cause respiratory irritation)[4]

Hazard Statements

Precautionary Statements P261, P280, P305, P338, P351[4]

Risk Statements R20/21/22, R36/37/38[2]

Synthesis and Reactivity

The synthesis of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene typically involves the selective
bromination of its precursor, 1-fluoro-3-(trifluoromethyl)benzene. The bromine atom's position
makes it an excellent leaving group for subsequent functionalization, particularly in metal-
catalyzed cross-coupling reactions.

Representative Synthesis Protocol: Electrophilic
Bromination

While specific patented protocols may vary, a general and representative method for the
synthesis involves the direct electrophilic aromatic substitution of 1-fluoro-3-
(trifluoromethyl)benzene.

Materials:

1-fluoro-3-(trifluoromethyl)benzene

N-Bromosuccinimide (NBS) or Liquid Bromine (Brz)

Iron(11l) bromide (FeBrs) or Iron powder (catalyst)

Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCla))

Aqueous sodium bisulfite solution (NaHSO3)
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e Aqueous sodium bicarbonate solution (NaHCO3)
e Brine

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

e Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and nitrogen inlet, add 1-fluoro-3-(trifluoromethyl)benzene and the
anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

o Catalyst Addition: Add a catalytic amount of iron(lll) bromide or iron powder to the stirred
solution.

e Bromination: Slowly add a solution of liquid bromine in the reaction solvent (or N-
Bromosuccinimide portion-wise) via the dropping funnel over 1-2 hours, maintaining the
temperature at 0-5 °C.

o Reaction Monitoring: After the addition is complete, allow the reaction to warm to room
temperature and stir for 4-12 hours. Monitor the reaction progress by Gas Chromatography
(GC) or Thin Layer Chromatography (TLC).

o Workup: Once the starting material is consumed, quench the reaction by slowly adding a
saturated aqueous solution of sodium bisulfite to neutralize excess bromine.

o Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with saturated aqueous sodium bicarbonate, water, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by vacuum distillation to yield pure 1-bromo-2-fluoro-4-
(trifluoromethyl)benzene.
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Generalized Synthesis Workflow

1. Dissolve Precursor
(1-fluoro-3-(trifluoromethyl)benzene)
in anhydrous solvent

!

[2. Add FeBr3 Catalysa

at0 °C

3. Add Br2 Solution
(Slowly, 0-5 °C)

4. Stir at Room Temp
(Monitor by GC/TLC)
5. Quench with
NaHSO3 (aq)

6. Aqueous Workup
(NaHCO3, H20, Brine)

v

7. Dry & Concentrate
(MgS0O4, Rotovap)

'

8. Vacuum Distillation

Final Product:

1-Bromo-2-fluoro-4-
(trifluoromethyl)benzene

Click to download full resolution via product page

A generalized workflow for the synthesis of the title compound.
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Reactivity in Cross-Coupling Reactions

The C-Br bond in 1-bromo-2-fluoro-4-(trifluoromethyl)benzene is highly amenable to forming
new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-
coupling reactions. This reactivity is fundamental to its utility as a building block.[8] Common
transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

1-Bromo-2-fluoro-4-

Coupling Partner
(trifluoromethyl)benzene (e.g., R-B(OH)2, R-NH2, R-C=CH)

Pd or Cu Catalyst
+ Ligand + Base

C-C or C-N Bond Formation

Coupled Product

Click to download full resolution via product page

General scheme for cross-coupling reactions.

Applications in Drug Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates can profoundly
enhance their pharmacological profiles, including metabolic stability, membrane permeability,
and binding affinity.[9] 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene serves as a key starting
material for introducing the 2-fluoro-4-(trifluoromethyl)phenyl moiety into bioactive molecules.

Case Study: Peroxisome Proliferator-Activated
Receptors (PPARS)

While not a drug itself, the scaffold is present in potent modulators of critical biological targets.
For instance, the compound GWQ0742, a selective agonist for the Peroxisome Proliferator-
Activated Receptor delta (PPARJ), features a closely related 3-fluoro-4-(trifluoromethyl)phenyl
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group.[10] PPARSs are nuclear receptors that regulate gene expression involved in lipid
metabolism, inflammation, and energy homeostasis. Agonists containing this fluorinated
scaffold are investigated for treating metabolic disorders like dyslipidemia and type 2 diabetes.

The activation of PPARS by an agonist leads to the recruitment of coactivators and subsequent
transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses.

Cellular Environment

PPARS Agonis
[(eg GW0742)j (PPAREQ (RXR)

binds & activates

PPARO/RXR
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Simplified PPARS signaling pathway activation.

Experimental Protocols for Biological Evaluation

To assess the biological activity of compounds synthesized from 1-bromo-2-fluoro-4-
(trifluoromethyl)benzene, various in vitro assays are employed. For a compound designed as a
PPARS agonist, a cell-based reporter gene assay is a standard method to quantify its potency
and efficacy.

Protocol: PPAROJ Luciferase Reporter Assay

This protocol describes a method to measure the activation of the PPARd receptor in response
to a test compound.

Materials:

o HEK293T cells (or other suitable host cell line)
» PPARJ expression plasmid

o Luciferase reporter plasmid containing PPAR response elements (PPRES)
o Transfection reagent (e.g., Lipofectamine)

o DMEM with 10% Fetal Bovine Serum (FBS)

e Opti-MEM reduced-serum medium

e Test compound (dissolved in DMSO)

» Positive control (e.g., GW501516)

o 96-well white, clear-bottom cell culture plates
e Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

Procedure:
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Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10* cells per well in
100 pL of DMEM with 10% FBS. Incubate for 24 hours at 37 °C, 5% COa.

Transfection: Co-transfect the cells in each well with the PPARS expression plasmid and the
PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the
manufacturer's protocol.

Compound Treatment: After 24 hours of transfection, remove the medium and replace it with
100 pL of fresh medium containing serial dilutions of the test compound or controls. Include a
"vehicle only" control (e.g., 0.1% DMSO).

Incubation: Incubate the plate for an additional 18-24 hours at 37 °C, 5% COs-.

Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to
equilibrate to room temperature. Add 100 uL of luciferase assay reagent to each well.

Data Acquisition: After 5-10 minutes of incubation to ensure complete cell lysis, measure the
luminescence signal using a plate-reading luminometer.

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the
normalized data against the logarithm of the compound concentration and fit to a four-
parameter logistic equation to determine the ECso value.
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Reporter Assay Workflow
1. Seed Cells
in 96-well Plate
2. Co-transfect with
PPARS & Reporter Plasmids
3. Treat with
Test Compound
4. Incubate
(18-24 hours)
5. Lyse Cells & Add
Luciferase Substrate

6. Read Luminescence
(Luminometer)

7. Analyze Data

(Calculate EC50)
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Workflow for a cell-based PPARS reporter gene assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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